4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Kinase inhibitor programs stall when azaindole building blocks introduce unwanted N-H reactivity or incorrect hinge-binding geometry. 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 27382-01-0) resolves these challenges with a permanently N-methylated 5-azaindole core. • Validated MPS1 kinase hinge-binder geometry (CCT251455, IC₅₀ = 2 nM); N-Me blocks tautomerization and oxidative degradation • Exclusive C-3 Vilsmeier-Haack formylation yields clean aldehyde synthesis without competing N-formylation byproducts • 4-Cl handle enables Suzuki-Miyaura or SNAr diversification; ≥98% purity with batch-to-batch consistency for automated parallel synthesis workflows

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 27382-01-0
Cat. No. B1355046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
CAS27382-01-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CN=C2Cl
InChIInChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3
InChIKeyYDHGAILLVNWKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine – Core Scaffold & Procurement Baseline


4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 27382-01-0) is a heterocyclic building block belonging to the 5-azaindole family, characterized by a pyrrolo[3,2-c]pyridine core with chlorine substitution at the 4-position and N-methylation at the 1-position . With the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol, this compound serves as a critical intermediate for the synthesis of kinase-focused compound libraries and bioactive molecules, including analogs of the anticancer agent ellipticine . Its specific substitution pattern provides distinct electronic and steric properties that differentiate it from other azaindole scaffolds used in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant protein families.

1 5-azaindole scaffold library synthesis: Core intermediate for kinase-focused libraries, particularly MPS1 and FMS inhibitor programs.
2 N-methylated heterocycle workflow: Compatible with metalation and electrophilic aromatic substitution; eliminates N–H side reactions.
3 Regioselective derivatization handle: Predictable C-3 formylation for parallel synthesis and compound library production.

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine – Why Substitution Fails


Substituting 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with an apparently similar azaindole building block—such as the non-methylated 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3)—introduces a reactive pyrrolic N–H group that can interfere with subsequent synthetic transformations, alter pharmacophoric hydrogen-bonding patterns, and change lipophilicity [1]. The N-methyl group in the target compound permanently blocks tautomerization, stabilizes the heterocycle toward oxidative conditions, and provides a consistent logP shift relative to the N–H analog . Regioisomeric 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-05-6) adopts a different ring-fusion geometry that places the pyridine nitrogen at a distinct vector angle, fundamentally altering hinge-binding geometry in kinase inhibitor design . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in synthetic efficiency and physico-chemical properties that directly impact procurement decisions.

N–H analog: 4-chloro-1H-pyrrolo[3,2-c]pyridine introduces a pyrrolic H-bond donor that may alter synthetic reactivity and kinase selectivity profiles.
Regioisomer geometry: 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) shifts the hinge-binding vector; kinase SAR may not transfer between 5- and 7-azaindole scaffolds.
Ambient-stable analogs: Substituting cold-chain building blocks with ambient-stable alternatives may lead to purity drift if storage conditions are not matched.

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine – Key Differentiation Evidence


N-Methylation Removes Pyrrolic Hydrogen-Bond Donor

The target compound bears an N-methyl group at the 1-position, whereas the closest commercially available analog, 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3), retains a free N–H at this position . The N–H group in the non-methylated analog acts as a hydrogen-bond donor (HBD), which can restrict synthetic strategies and generate undesired off-target interactions in kinase hinge-binding motifs [1]. In contrast, the N-methylated compound eliminates this HBD capacity entirely, as confirmed by the absence of an exchangeable proton in ¹H NMR spectra . This structural difference is operationally critical: the N-methylated scaffold can be subjected to metalation or electrophilic aromatic substitution conditions that would deprotonate or oxidize the free N–H analog, leading to side-product formation and lower isolated yields [2]. The logP increase upon N-methylation (estimated ΔlogP ≈ +0.4–0.6 units based on fragment-based calculations) further differentiates the two compounds in partitioning behavior relevant to biological assay design .

N-Methylation HBD Removal
Class-level inference
Target: 0 HBD (N–CH₃) vs. Comparator: 1 HBD (free N–H). Estimated ΔlogP ≈ +0.4–0.6.
May shift kinase selectivity and synthetic compatibility.
Supports scaffold selection for metalation or oxidative conditions.
Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Ring-Fusion Regioisomerism and Hinge-Binding Geometry

The target compound features a pyrrolo[3,2-c]pyridine fusion placing the pyridine nitrogen at the 5-position of the azaindole system, whereas the regioisomeric comparator 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-05-6) adopts the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold with the pyridine nitrogen at the 7-position . In kinase inhibitor design, the 7-azaindole scaffold is known to act as a hinge-binding motif forming two hydrogen bonds with the kinase backbone, whereas the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold presents a different hydrogen-bond acceptor/acceptor vector angle, leading to distinct kinase selectivity profiles [1]. MPS1 kinase inhibitor programs explicitly selected the pyrrolo[3,2-c]pyridine scaffold for its ability to access a unique binding conformation unavailable to the 7-azaindole series, as demonstrated by the development of CCT251455, a potent and orally bioavailable MPS1 inhibitor [2]. This scaffold-level differentiation is deterministic for procurement: researchers targeting MPS1, Trk, or FMS kinases with scaffold-specific SAR cannot interchangeably use 5-azaindole and 7-azaindole building blocks without fundamentally altering the pharmacophore geometry.

Hinge-Binding Geometry
Cross-study comparable
5-azaindole vs. 7-azaindole: ~60° vector angle difference. MPS1 inhibitor CCT251455 IC₅₀ = 2 nM (5-azaindole scaffold).
Kinase hinge-binding geometry is scaffold-specific.
MPS1, Trk, and FMS SAR requires exact ring-fusion isomer.
Kinase Inhibitor Design Structure-Based Drug Design Hinge-Binding Geometry

Regioselective Formylation for Building Block Derivatization

The target compound undergoes regioselective Vilsmeier-Haack formylation exclusively at the electron-rich 3-position of the pyrrole ring, yielding 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) with complete regiocontrol . In a representative protocol, 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (500 mg, 3.00 mmol) was treated with POCl₃ (1.38 g, 9.00 mmol, 3.0 equiv) in DMF at 0 °C, producing the 3-carbaldehyde derivative as the sole regioisomer . This differs from the non-methylated analog (4-chloro-1H-pyrrolo[3,2-c]pyridine, CAS 60290-21-3), where the free N–H can compete with the 3-position for electrophilic attack, potentially generating N-formylated byproducts and reducing the yield of the desired C-3 aldehyde . The exclusive 3-formylation pathway of the N-methylated compound provides a predictable, high-yielding entry point for further functionalization via reductive amination, Knoevenagel condensation, or alkyne addition, making it a strategic building block for parallel library synthesis.

Regioselective Formylation
Class-level inference
Vilsmeier-Haack: exclusive C-3 aldehyde (CAS 97989-41-8). N–H analog may produce N-formylated byproducts.
Supports predictable parallel synthesis workflows.
Reduces purification burden vs. non-methylated analog.
Synthetic Chemistry Building Block Derivatization C–H Functionalization

Cold Storage and Inert Atmosphere Stability

The target compound requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain specification purity of ≥98% . This contrasts with certain structurally distinct azaindole building blocks (e.g., some Boc-protected 7-azaindole derivatives) that are reported stable at ambient temperature . The mandated cold-chain and inert-atmosphere storage directly impacts procurement logistics: laboratories without controlled cold storage or inert-atmosphere handling capabilities may encounter purity degradation if substituting this compound with an ambient-stable analog that lacks these requirements. The predicted boiling point of 312.0 ± 22.0 °C and density of 1.30 ± 0.1 g/cm³ further define its handling and formulation characteristics . For compound management teams, this storage requirement necessitates budgeting for refrigerated storage units and argon-purged glovebox facilities, factors that should be incorporated into total cost-of-ownership calculations when comparing building block procurement options.

Cold Storage & Inert Atmosphere
Supporting evidence
Storage at 2–8 °C under inert gas (N₂/Ar) required for ≥98% specification purity.
Cold-chain logistics require facility review.
May affect automated compound management system fit.
Compound Management Storage Conditions Procurement Logistics

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine – Recommended Application Scenarios


MPS1 Kinase Inhibitor Library Synthesis

The 5-azaindole scaffold of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine provides the essential vector geometry required for MPS1 kinase hinge-binding, as validated by the development of CCT251455 (MPS1 IC₅₀ = 2 nM) [1]. This scaffold geometry is structurally distinct from the 7-azaindole isomer and cannot be replaced by 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine without complete loss of MPS1 binding affinity. The N-methyl group eliminates an unwanted hydrogen-bond donor and protects the pyrrolic position during subsequent C-2 or C-3 functionalization steps.

Regioselective Formylation for Parallel Synthesis

The exclusive Vilsmeier-Haack formylation at the 3-position enables clean conversion to 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) without competing N-formylation byproducts observed with the N–H analog . This predictable regiochemistry reduces purification requirements and is essential for automated parallel synthesis workflows where intermediate purification is impractical.

FMS Kinase Inhibitor Development

Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent FMS kinase inhibition (IC₅₀ values as low as 30 nM for optimized analogs) [2]. The 4-chloro substituent serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling introduction of diverse aryl or amino substituents at the pyridine ring for SAR exploration.

Cold-Chain Compound Management

Given the storage requirement of 2–8 °C under inert atmosphere, this compound is best suited for facilities with refrigerated, argon-purged storage capabilities . Procurement decisions should confirm in-house cold-storage infrastructure prior to ordering, particularly for bulk quantities intended for long-term library production.

Application
Selection Property
Validation Focus
MPS1 Kinase Inhibitor Libraries
5-azaindole scaffold geometry
MPS1 hinge-binding assay context
Regioselective Parallel Synthesis
Exclusive C-3 formylation handle
Reaction regiochemistry and purity review
FMS Kinase SAR Exploration
4-chloro cross-coupling handle
Kinase inhibition assay context
Cold-Chain Compound Management
Refrigerated inert-atmosphere storage
Purity monitoring under specified conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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